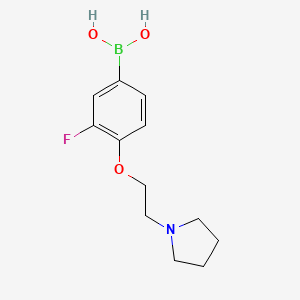

(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSVXDUDWPSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Lithiation and Metalation

Detailed Research Findings and Data

Synthetic Example from Patent Literature

A representative preparation method adapted from a patent for a related fluorinated boronic acid includes:

| Step | Reagents & Conditions | Description | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Diisopropylamine + n-Butyllithium in THF, -30 °C to -55 °C; addition of 2-fluoropyridine; reaction 4 h at ≤ -55 °C; addition of iodine | Formation of iodinated intermediate | 68.9 | 97 |

| 2 | Diisopropylamine + n-Butyllithium in THF, -30 °C to -55 °C; addition of intermediate; reaction 4 h; addition of water; work-up | Formation of lithiated intermediate and hydrolysis | 70 | 99 |

| 3 | Intermediate + triisopropyl borate + n-Butyllithium at ≤ -55 °C; hydrolysis; extraction | Formation of boronic acid | 76 | 99 |

This method highlights the importance of low temperature control, use of strong bases, and careful work-up to achieve high yield and purity.

Comparative Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base for lithiation | n-Butyllithium or LDA | Requires dry, inert atmosphere; temperature control crucial |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, oxygen-free |

| Temperature | -78 °C to -55 °C | Low temperature prevents side reactions |

| Boron reagent | Triisopropyl borate | Forms boronate ester intermediate |

| Work-up | Aqueous quench with sodium bisulfite or water; acidification | Hydrolyzes boronate ester to boronic acid |

| Purification | Column chromatography; crystallization | Ensures high purity and yield |

Chemical Reactions Analysis

(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form a cyclic ester with diols. This property is particularly useful in the design of sensors and probes for detecting sugars and other biomolecules. The presence of the fluorine atom and the pyrrolidinyl group can also influence the compound’s binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Heterocyclic Amine Substituents

- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine (5-membered ring) offers greater conformational flexibility compared to piperidine (6-membered) in analogs like (3-Fluoro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride. Piperidine’s rigidity may enhance binding specificity in target proteins .

- Morpholine vs.

Alkoxy Linker Variations

Aromatic Core Modifications

- Benzene vs. Pyridine : Pyridine-based analogs (e.g., [2-fluoro-6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid) feature a nitrogen atom in the aromatic ring, altering electronic distribution and enabling hydrogen bonding interactions absent in benzene derivatives .

Challenges and Limitations

- Discontinuation : The target compound’s discontinued status highlights challenges in scalability or stability, urging reliance on analogs like the morpholine or pyridine derivatives .

- Data Gaps : Melting points and detailed pharmacokinetic data are unreported for most analogs, necessitating further experimental validation.

Biological Activity

(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorine atom and a pyrrolidine moiety, suggesting possible interactions with biological targets.

- Molecular Formula : C13H19BFNO3

- Molecular Weight : 267.10 g/mol

- CAS Number : 944279-29-2

Boronic acids, including this compound, are known to interact with various biological molecules, particularly enzymes. They can form reversible covalent bonds with diols, which is significant for their role in inhibiting proteases and other enzymes involved in disease processes. The presence of the pyrrolidine ring may enhance binding affinity and specificity towards certain targets.

Antimicrobial Activity

Recent studies have highlighted the efficacy of phenylboronic acids as inhibitors of class A carbapenemases such as KPC-2. These enzymes are responsible for antibiotic resistance in Gram-negative bacteria. The compound has shown promising results in restoring the efficacy of β-lactam antibiotics against resistant strains.

| Compound | Target | Activity | FICI Value |

|---|---|---|---|

| This compound | KPC-2 | Inhibition | < 0.5 |

| This compound | AmpC | Inhibition | < 0.5 |

The fractional inhibitory concentration index (FICI) values indicate strong synergistic effects when combined with meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .

Cancer Therapy

The compound's structural features suggest potential anticancer properties. Research indicates that similar boronic acid derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production. For instance, derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells .

Case Studies

- Study on Synergistic Effects : A study investigated the combination of this compound with meropenem against clinical strains of Klebsiella pneumoniae. Results indicated that the combination significantly reduced bacterial viability compared to either agent alone, demonstrating its potential as an adjunct therapy for antibiotic-resistant infections .

- Anticancer Activity Assessment : In vitro assays were conducted using FaDu hypopharyngeal tumor cells treated with derivatives of boronic acids, including this compound. The results showed enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin, suggesting a promising avenue for further research into its use as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : Utilize Suzuki-Miyaura cross-coupling, a standard method for aryl boronic acid synthesis. For example, highlights palladium catalysts (e.g., Pd(PPh₃)₄) in coupling halogenated precursors with boronic esters. Optimize solvent systems (e.g., 1,2-dimethoxyethane/water mixtures) and base selection (e.g., Na₂CO₃) to enhance coupling efficiency .

- Precursor Design : Start with 3-fluoro-4-hydroxyphenylboronic acid ( ) and introduce the pyrrolidinyl ethoxy group via nucleophilic substitution. Monitor steric effects from the pyrrolidine ring using computational tools (e.g., DFT) to predict regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC-MS : Detect impurities (e.g., residual palladium) with a C18 column and acetonitrile/water gradients .

- NMR : Confirm the boronic acid moiety via ¹¹B NMR (δ ~30 ppm) and assess fluorine coupling in ¹⁹F NMR .

- Elemental Analysis : Verify stoichiometry (C, H, N) to ensure >97% purity, as emphasized in and .

Q. What are the stability considerations for long-term storage?

- Storage Conditions : Store at 0–6°C under inert gas (Ar/N₂) to prevent boronic acid oxidation, as suggested for structurally similar compounds in and . Use desiccants to mitigate hydrolysis .

Advanced Research Questions

Q. How does the pyrrolidinyl ethoxy substituent affect the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights : The electron-donating pyrrolidine group may accelerate transmetallation steps in Suzuki reactions by increasing electron density at the boron center. Compare kinetics with non-substituted analogs (e.g., 3-fluorophenylboronic acid in ) using stopped-flow spectroscopy .

- Steric Effects : The ethoxy linker reduces steric hindrance compared to bulkier substituents (e.g., morpholinomethyl groups in ), improving accessibility for catalytic cycles .

Q. How can researchers resolve contradictions in reported solubility data for fluorinated aryl boronic acids?

- Experimental Design : Systematically test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–10). For example, notes solubility in dilute HCl (3 mg/mL) but limited stability in basic media. Use dynamic light scattering (DLS) to monitor aggregation .

Q. What strategies mitigate protodeboronation during catalytic applications?

- Additive Screening : Incorporate radical scavengers (e.g., TEMPO) or chelating agents (e.g., EDTA) to suppress side reactions. highlights acetamidophenylboronic acid derivatives stabilized via hydrogen-bonding interactions .

- Temperature Control : Conduct reactions below 50°C to minimize thermal degradation, as observed in pinacol ester analogs ( ) .

Q. How does fluorination at the 3-position influence binding to biological targets (e.g., enzymes or receptors)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.